molecular formula C8H8N4O2 B2622604 2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1794153-77-7

2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine

Cat. No.: B2622604
CAS No.: 1794153-77-7
M. Wt: 192.178
InChI Key: ILMVTBWTHIMKBP-UHFFFAOYSA-N
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Description

2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As part of the [1,2,4]triazolo[1,5-a]pyridine family, this scaffold is recognized for its diverse biological activities and is frequently employed in the synthesis of novel therapeutic agents . Compounds within this class have been investigated as potent inhibitors of various kinases, such as JAK1 and JAK2, and have shown relevance in treating proliferative disorders . The nitro group on the pyridine ring serves as a versatile handle for further synthetic modification, allowing researchers to access a wide array of derivatives, such as amines, via reduction reactions for structure-activity relationship (SAR) studies . The structural motif is often constructed using modern, efficient synthetic methods, including catalyst-free, microwave-mediated tandem reactions, which align with green chemistry principles . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions.

Properties

IUPAC Name

2,8-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-5-3-7(12(13)14)4-11-8(5)9-6(2)10-11/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMVTBWTHIMKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=N2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine typically involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction conditions involve using the reactants in dry toluene at 140°C under microwave conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Substituent position and identity significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents Core Structure Key Applications References
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2-NH2, 6-CONH2 Pyrimidine Anticancer, antimicrobial
8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine 8-CH3, 6-NO2 Pyridine R&D (exact applications N/A)
2-Benzyloxy-7,8-dimethoxy-bis[1,2,4]triazolo[1,5-a:4',3'-c]quinazolin-3-thione Multiple substituents (S, OCH3, benzyl) Quinazoline Antifungal, agrochemicals
2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine 2-Br, 8-Br Pyridine Pharmaceutical intermediates

Key Observations :

  • Pyridine vs. Pyrimidine Cores: Pyrimidine derivatives (e.g., 2-amino analogs) exhibit broader antimicrobial and anticancer activities due to increased hydrogen-bonding capacity . Pyridine cores (e.g., target compound) are more electron-deficient, favoring electrophilic substitutions .
  • Nitro vs. Amino Groups: Nitro groups enhance electrophilicity and stability, whereas amino groups improve solubility and bioactivity .

Physicochemical Properties

Spectral and stability data for selected analogs:

Compound IR (C=O stretch, cm⁻¹) ^13C NMR (C=S, ppm) Stability (TGA)
4,5-Dihydro[1,2,4]triazoloquinazolines 1,670–1,682 N/A Stable to 200°C
5-Thiones (e.g., 8a-d) 1,249–1,268 (C=S) 184.91–186.62 Hygroscopic

The target compound’s nitro group would likely shift IR peaks (NO2 asymmetric stretch ~1,520 cm⁻¹) and reduce solubility compared to amino analogs .

Biological Activity

2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound recognized for its diverse biological activities. This compound belongs to the triazolopyridine class, which has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₈N₄O₂
  • CAS Number : 1794153-77-7
  • Molecular Weight : 192.18 g/mol

Antiviral Activity

Recent studies have indicated that derivatives of triazoloazines, including compounds structurally related to this compound, exhibit significant antiviral properties. For instance, polyphenol-modified azolo-azines demonstrated the ability to inhibit viral hemagglutinin binding to cellular receptors, suggesting potential applications in antiviral drug development .

Enzyme Inhibition

The compound has been identified as an inhibitor of Janus kinases (JAK1 and JAK2), which are critical in various signaling pathways related to immune response and hematopoiesis. Inhibition of these enzymes may contribute to therapeutic effects in conditions such as autoimmune diseases and cancers .

Antioxidant Properties

The antioxidant capacity of similar nitro-triazole compounds has been evaluated, revealing their potential to scavenge free radicals and protect against oxidative stress. This activity is crucial for preventing cellular damage and could be leveraged in developing treatments for oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Interaction : The compound binds to specific active sites on JAK enzymes, inhibiting their activity and subsequently modulating downstream signaling pathways.
  • Molecular Targeting : Its structural features allow it to interact with various molecular targets involved in viral replication and cellular signaling.

Study 1: Antiviral Efficacy

A study focused on azolo-azines found that compounds with similar structural motifs to this compound showed promising antiviral activity against influenza virus strains. The most effective derivatives were able to prevent viral attachment and entry into host cells .

Study 2: JAK Inhibition

Research evaluating the inhibitory effects of triazolopyridines on JAK enzymes revealed that modifications at the 6-position significantly enhanced potency. The findings suggest that this compound could be a lead compound for developing new JAK inhibitors .

Comparison with Related Compounds

Compound NameBiological ActivityNotable Features
1,2,4-Triazolo[1,5-A]pyridineModerate antimicrobialLacks nitro group
2-Amino[1,2,4]triazolo[1,5-A]pyridineAntioxidantDifferent functional groups

Q & A

Q. What are the common synthetic routes for 2,8-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine, and how do reaction conditions influence product purity?

The synthesis typically involves cyclization of hydrazone precursors with nitro-substituted pyridine derivatives. For example, hydrazone intermediates can react with malononitrile or arylidenemalononitriles under reflux in ethanol with piperidine as a catalyst (yields ~58–73%) . Copper-catalyzed oxidative cyclization of guanidylpyridines using air oxygen as an oxidant is another method, offering high regioselectivity and scalability . Key factors include solvent choice (e.g., DMF for high-temperature stability), catalyst loading (e.g., CuBr/phenanthroline systems), and purification via recrystallization (ethanol/DMF mixtures) .

Q. Which analytical techniques are critical for structural characterization of triazolopyridine derivatives?

  • IR spectroscopy : Identifies functional groups (e.g., C≡N at ~2210 cm⁻¹, C=O at ~1685 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic proton environments (δ 6.68–8.59 ppm) and exchangeable NH protons (δ ~9.92 ppm). ¹³C NMR confirms nitrile and carbonyl carbons .
  • Elemental analysis : Validates empirical formulas (e.g., C, H, N, S content within ±0.3% of theoretical values) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 369 for triazolopyridines) confirm molecular weight .

Q. How are triazolopyridines screened for initial biological activity in academic settings?

Standard protocols include:

  • Antimicrobial assays : Broth microdilution against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans), with MIC values ≤25 µg/mL indicating potency .
  • Antioxidative studies : Dose-dependent reduction of oxidative stress markers (e.g., malondialdehyde) in C. elegans, monitored via lifespan extension and heat shock resistance .

Advanced Research Questions

Q. What mechanistic insights explain substituent effects on triazolopyridine reactivity and bioactivity?

  • Electron-withdrawing groups (e.g., NO₂) : Enhance oxidative cyclization rates by stabilizing transition states via resonance. For example, nitro groups at position 6 increase electrophilicity, facilitating nucleophilic substitutions .
  • Methyl substituents (e.g., 2,8-dimethyl) : Improve metabolic stability by blocking CYP450-mediated oxidation. This is critical in drug design for prolonged in vivo activity .
  • Biological target interactions : The triazole ring forms hydrogen bonds with kinase ATP-binding pockets (e.g., JAK2), while nitro groups enhance π-π stacking with aromatic residues in enzymes .

Q. How can contradictory data on triazolopyridine cytotoxicity be resolved during preclinical evaluation?

Discrepancies often arise from assay conditions:

  • Cell line variability : Test compounds across multiple lines (e.g., HepG2 vs. HEK293) to identify tissue-specific toxicity .
  • Redox interference : Nitro groups may generate false positives in MTT assays; confirm results via alternative methods (e.g., ATP luminescence) .
  • Metabolic activation : Use liver microsomes to assess prodrug conversion (e.g., nitro reduction to amines) and metabolite toxicity .

Q. What strategies optimize regioselectivity in triazolopyridine functionalization for material science applications?

  • Directed C–H activation : Use Pd-catalyzed coupling to introduce ethynyl or bromo groups at position 7, enabling OLED phosphorescent dopant synthesis .
  • Microwave-assisted synthesis : Enhances yields (e.g., 85% vs. 60% conventional) for bis-triazolopyridines via controlled energy input, minimizing side reactions .
  • Computational modeling : DFT studies predict substituent effects on electronic properties (e.g., HOMO-LUMO gaps for tuning emission wavelengths) .

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